3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
CAS No.: 2230802-56-7
Cat. No.: VC4250512
Molecular Formula: C25H21NO5
Molecular Weight: 415.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230802-56-7 |
|---|---|
| Molecular Formula | C25H21NO5 |
| Molecular Weight | 415.445 |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid |
| Standard InChI | InChI=1S/C25H21NO5/c27-24(28)21-11-5-6-15-12-16(13-30-23(15)21)26-25(29)31-14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,16,22H,12-14H2,(H,26,29)(H,27,28) |
| Standard InChI Key | AGAPVMQHMJPFMM-UHFFFAOYSA-N |
| SMILES | C1C(COC2=C1C=CC=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural and Functional Characteristics
Core Architecture
The compound’s structure comprises a 3,4-dihydro-2H-1-benzopyran system, a partially saturated bicyclic framework fused to a benzene ring. At position 8, a carboxylic acid group enhances polarity and potential binding interactions, while the Fmoc-protected amino group at position 3 provides steric protection during synthetic workflows . The Fmoc moiety () is characterized by its fluorescent aromatic system, which facilitates reaction monitoring via UV spectroscopy .
Key Functional Groups
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Fmoc-Carbamate: Protects the primary amine during solid-phase synthesis, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
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Benzopyran Core: Contributes to structural rigidity, influencing conformational stability in biological targets .
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Carboxylic Acid: Serves as a handle for further functionalization or salt formation, improving solubility in aqueous media .
Synthetic Methodologies
Benzopyran Core Assembly
The benzopyran scaffold is synthesized via a two-step process involving phenol derivatives and γ-butyrolactone. Under basic conditions (e.g., NaH/DMF), nucleophilic substitution forms an intermediate, which undergoes acid-catalyzed cyclization to yield the dihydrobenzopyran structure . For example, para-fluorophenol reacts with 2-bromo-γ-butyrolactone to generate the intermediate, followed by HCl-mediated ring closure .
Fmoc Protection Strategy
The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . Temporary Cu²⁺ complexation has been employed to selectively protect primary amines during large-scale synthesis, as demonstrated in multikilogram-scale production of spiroligomers .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Benzopyran formation | NaH, DMF, 0°C → HCl, rt | 52.0 | |
| Fmoc protection | Fmoc-Cl, Cu²⁺ complexation | 75–90 | |
| Deprotection | Piperidine/DMF (20% v/v), 30 min | >95 |
Physicochemical and Stability Profiles
Solubility and Stability
While solubility data remain unspecified , the carboxylic acid group suggests moderate aqueous solubility at physiological pH. The Fmoc group confers stability under acidic conditions but is labile to bases like piperidine or DBU (1,8-diazabicycloundec-7-ene) . Prolonged exposure to dimethylformamide (DMF) or N-methylpyrrolidone (NMP) may result in gradual Fmoc cleavage (5–14% over 7 days) .
Spectroscopic Properties
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UV-Vis: Absorbance at 265 nm and 290 nm (ε ≈ 5,000–10,000 M⁻¹cm⁻¹) due to the fluorene chromophore .
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NMR: Characteristic signals include δ 7.3–7.8 ppm (fluorenyl aromatic protons) and δ 4.2–4.5 ppm (methylene groups adjacent to the carbamate) .
Applications in Drug Development
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc group ensures orthogonal protection of amino functionalities . Its incorporation into spiroligomers has enabled the creation of structurally diverse macrocycles with enhanced metabolic stability .
Bioconjugation and Prodrug Design
The carboxylic acid facilitates covalent conjugation to antibodies, enzymes, or nanoparticles, improving targeting specificity in cancer therapies . Additionally, prodrug strategies may leverage the Fmoc group for controlled release via enzymatic cleavage .
Industrial Scalability and Challenges
Large-Scale Production
The patent-pending synthesis route achieves 52% yield for the benzopyran intermediate, with scalability to multi-kilogram batches . Solvent recycling (e.g., dichloromethane) and streamlined purification (column chromatography) enhance cost-efficiency .
Limitations
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